瑞维西利布盐酸盐
描述
P276-00 是一种新颖的化合物,被鉴定为一种有效的细胞周期蛋白依赖性激酶抑制剂。细胞周期蛋白依赖性激酶是酶,在调节细胞周期中起着至关重要的作用。 P276-00 已显示出显著的抗肿瘤活性,特别是针对顺铂耐药性癌细胞 。 该化合物因其作为抗肿瘤剂的潜力而被广泛研究,使其成为癌症治疗的有希望的候选药物 .
科学研究应用
P276-00 具有广泛的科学研究应用,包括:
作用机制
P276-00 通过抑制细胞周期蛋白依赖性激酶发挥作用,细胞周期蛋白依赖性激酶对于细胞周期进程至关重要。 该化合物与酶的活性位点结合,阻止视网膜母细胞瘤蛋白的磷酸化,导致细胞周期在 G1/S 期停滞 。 此外,P276-00 通过激活 p53 诱导凋亡,导致 BAX 与 BCL-2 的比率增加,以及 caspase-3 的裂解 。 该化合物还降低了肿瘤微环境蛋白(如白细胞介素-6 和表皮生长因子受体)的表达 .
生化分析
Biochemical Properties
Riviciclib hydrochloride interacts with CDK4/6, proteins that are key players in cell cycle regulation . By inhibiting these enzymes, Riviciclib hydrochloride can slow down the progression of cancer by preventing cancer cells from growing and dividing too quickly .
Cellular Effects
Riviciclib hydrochloride has shown potent antiproliferative effects against various human cancer cell lines . It is highly selective for cancer cells as compared with normal fibroblast cells .
Molecular Mechanism
The molecular mechanism of Riviciclib hydrochloride involves the inhibition of CDK4/6 . This inhibition may provide protection against oncogenic processes in specific tissue types .
Temporal Effects in Laboratory Settings
It is known that Riviciclib hydrochloride exhibits a large inter-individual variability in exposure .
Dosage Effects in Animal Models
The effects of Riviciclib hydrochloride vary with different dosages in animal models . High exposure is associated with an increased risk of neutropenia .
Metabolic Pathways
Riviciclib hydrochloride is extensively metabolized by cytochrome P450 3A4 . The proposed metabolic pathways involved in the generation of its metabolites are hydroxylation, oxidation, and reduction .
Transport and Distribution
Riviciclib hydrochloride is a transport substrate of P-gp . Pharmacokinetic and tissue distribution studies in mouse models showed that this efflux transporter is responsible for limiting the Riviciclib hydrochloride penetration into the brain .
Subcellular Localization
It is known that it acts on the cyclin D–CDK4/6–p16–retinoblastoma (Rb) pathway, which is a key regulator of the cell cycle .
准备方法
合成路线和反应条件
P276-00 通过一系列涉及黄酮类化合物的化学反应合成。合成涉及通过结构-活性关系研究优化先导化合物。 最有效的化合物 P276-00 在细胞周期蛋白依赖性激酶 4 和细胞周期蛋白 D1 酶分析中被鉴定出,其抑制浓度 (IC50) 为 63 ± 18.5 纳摩尔/升 。合成路线包括使用各种试剂和催化剂来实现所需的化学结构。
工业生产方法
P276-00 的工业生产涉及使用优化反应条件的大规模合成。该过程包括纯化和分离化合物以确保高纯度和效力。生产方法旨在具有成本效益并可扩展以供潜在的商业用途。
化学反应分析
反应类型
P276-00 经历了几种类型的化学反应,包括:
细胞周期蛋白依赖性激酶的抑制: P276-00 通过与酶的活性位点结合来抑制细胞周期蛋白依赖性激酶,从而阻止视网膜母细胞瘤蛋白的磷酸化.
常见试剂和条件
涉及 P276-00 的反应通常需要特定的试剂和条件,例如:
细胞周期蛋白依赖性激酶抑制剂: P276-00 与其他细胞周期蛋白依赖性激酶抑制剂联合使用以增强其抗增殖作用.
凋亡诱导剂: 该化合物与凋亡诱导剂一起使用来研究其对癌细胞系的影响.
形成的主要产物
从涉及 P276-00 的反应中形成的主要产物包括:
被抑制的细胞周期蛋白依赖性激酶: 主要产物是细胞周期蛋白依赖性激酶的抑制形式,导致细胞周期停滞和凋亡.
凋亡癌细胞: 该化合物有效地诱导癌细胞凋亡,导致凋亡小体的形成.
相似化合物的比较
P276-00 与其他细胞周期蛋白依赖性激酶抑制剂进行比较,例如:
帕博西利: 获批用于治疗雌激素受体阳性乳腺癌.
利博西利: 另一种用于乳腺癌治疗的细胞周期蛋白依赖性激酶抑制剂.
阿贝西利: 以其用于治疗乳腺癌而闻名.
P276-00 的独特性
P276-00 由于其对细胞周期蛋白依赖性激酶 4 和细胞周期蛋白 D1 的高选择性和效力而独一无二,其 IC50 低于 250 纳摩尔/升 。 它还对顺铂耐药性癌细胞显示出显著的抗肿瘤活性,使其成为癌症治疗的有价值的候选药物 .
类似化合物的清单
- 帕博西利
- 利博西利
- 阿贝西利
属性
IUPAC Name |
2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO5.ClH/c1-23-7-6-12(14(23)10-24)19-15(25)8-16(26)20-17(27)9-18(28-21(19)20)11-4-2-3-5-13(11)22;/h2-5,8-9,12,14,24-26H,6-7,10H2,1H3;1H/t12-,14+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVTUOCTLAERQD-OJMBIDBESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920113-03-7 | |
Record name | P 276-00 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=920113-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | P-276-00 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920113037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RIVICICLIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRP53ZDY6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Riviciclib Hydrochloride interact with its target and what are the downstream effects?
A1: Riviciclib Hydrochloride functions as a selective inhibitor of cyclin-dependent kinases (CDKs) []. Specifically, it exhibits high affinity for CDK4/cyclin D1, CDK1/cyclin B, and CDK9/cyclin T1 []. These kinases play crucial roles in cell cycle progression and cellular proliferation. By inhibiting these CDKs, Riviciclib Hydrochloride disrupts the cell cycle, leading to G1/S phase arrest. This arrest subsequently triggers apoptosis, a programmed cell death mechanism, and effectively inhibits the proliferation of tumor cells [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。